

# Introduction: The Strategic Importance of Halogenated Benzonitriles in Modern Synthesis

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## Compound of Interest

**Compound Name:** 2-Bromo-4-fluoro-6-methylbenzonitrile

**Cat. No.:** B1517385

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In the landscape of modern drug discovery and materials science, the strategic incorporation of halogens and nitrile functionalities into aromatic scaffolds is a cornerstone of molecular design. Halogenated benzonitriles serve as exceptionally versatile building blocks, offering a confluence of chemical reactivity and metabolic stability that is highly prized by synthetic chemists. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures, while the fluorine atom and methyl group can profoundly influence a molecule's electronic properties, lipophilicity, and binding affinity to biological targets. The nitrile group itself is a valuable synthon, capable of being transformed into various other functional groups.

This guide provides a comprehensive technical overview of the bromo-fluoro-methylbenzonitrile scaffold, with a specific focus on its physicochemical properties, synthesis, reactivity, and applications. We will delve into the nuances of its isomeric forms, particularly 2-Bromo-6-fluoro-4-methylbenzonitrile and 4-Bromo-2-fluoro-6-methylbenzonitrile, to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for its effective utilization.

## PART 1: Core Physicochemical Properties and Structural Elucidation

The precise arrangement of substituents on the benzonitrile core dictates the molecule's physical properties and reactivity. Understanding these fundamentals is critical for experimental

design, from selecting appropriate solvents to establishing optimal storage conditions.

## Quantitative Data Summary

The properties of two common isomers are summarized below. The core directive of this guide, the molecular weight, is determined by the shared molecular formula.

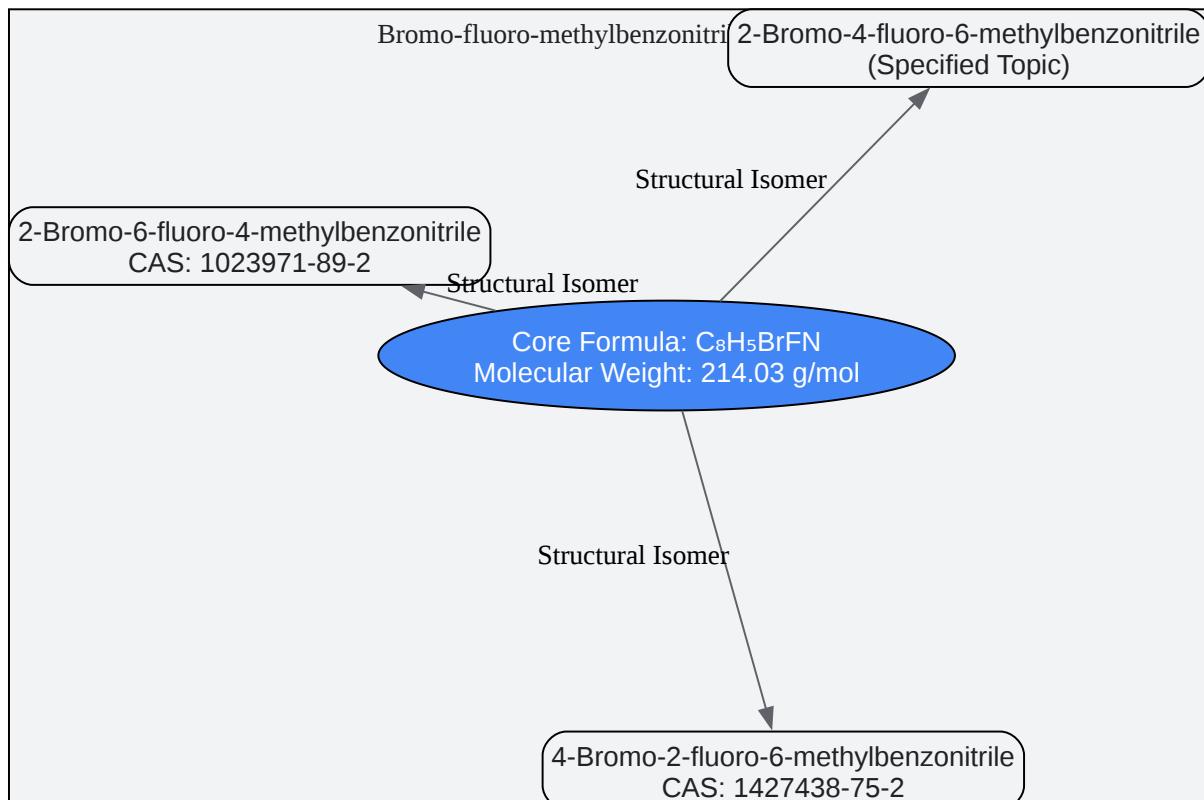
Property	Data	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN	[1]
Molecular Weight	214.03 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	
Solubility	Moderately soluble in common organic solvents	
Storage Conditions	2-8°C, in an amber glass bottle under an inert atmosphere. Sensitive to light and moisture.	

Isomer-Specific Identifiers:

Isomer	CAS Number	SMILES String
2-Bromo-6-fluoro-4-methylbenzonitrile	1023971-89-2	BrC1=C(C#N)C(=CC(=C1)C)F
4-Bromo-2-fluoro-6-methylbenzonitrile	1427438-75-2	CC1=CC(=CC(=C1C#N)F)Br

## Molecular Structure and Isomerism

The term "**2-Bromo-4-fluoro-6-methylbenzonitrile**" can be ambiguous. The substitution pattern on the benzene ring is critical. The diagram below illustrates the structural relationship between two common isomers, highlighting the importance of precise nomenclature and CAS number verification in procurement and experimental reporting.



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Caption: Structural isomerism of Bromo-fluoro-methylbenzonitrile.

The causality behind this structural variation is significant. The positions of the electron-withdrawing fluorine and bromine atoms relative to the nitrile and methyl groups alter the dipole moment and the electron density of the aromatic ring, thereby influencing its reactivity in electrophilic and nucleophilic substitution reactions, as well as its binding characteristics in a biological context.

## PART 2: Synthesis, Reactivity, and Applications

### Synthetic Pathways: A Validating System

The synthesis of substituted benzonitriles often relies on robust and well-established organometallic transformations. A common and reliable approach is the Sandmeyer reaction, which converts an aniline derivative into the corresponding nitrile.

#### Exemplary Protocol: Sandmeyer-type Synthesis

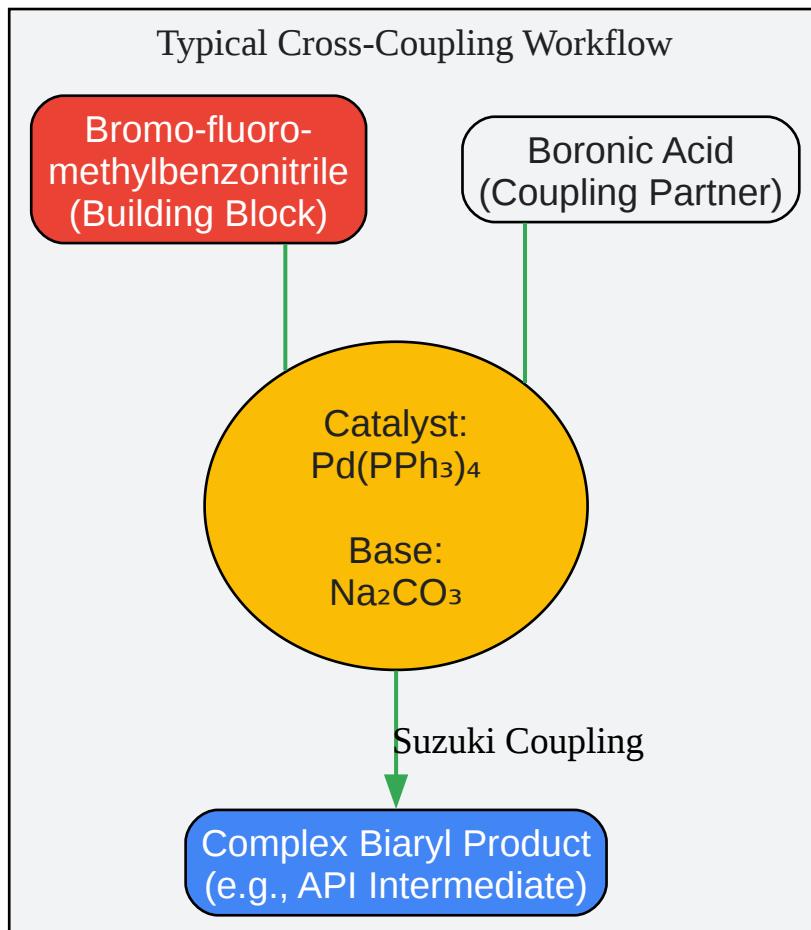
This protocol is adapted from a known synthesis of a related compound, 2-Bromo-4-methylbenzonitrile, and illustrates the fundamental steps applicable to this class of molecules.

[3]

- **Diazotization:** Dissolve the starting aniline (e.g., 3-Bromo-5-fluoro-2-methylaniline) in a strong acid like HCl. Cool the mixture to 0-5°C using an ice-salt bath.
- **Nitrite Addition:** Add an aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise. The temperature must be strictly maintained below 5°C to prevent the decomposition of the resulting diazonium salt. This step is self-validating; a stable, cold solution indicates the successful formation of the diazonium intermediate.
- **Cyanation:** In a separate vessel, prepare a heated solution of copper(I) cyanide ( $\text{CuCN}$ ) and potassium cyanide ( $\text{KCN}$ ).
- **Coupling:** Slowly add the cold diazonium salt solution to the hot cyanide mixture. Vigorous nitrogen evolution is a key indicator that the substitution reaction is proceeding.
- **Workup & Purification:** After the reaction is complete, the crude product is typically isolated by extraction and purified via column chromatography or recrystallization to yield the final benzonitrile.

## Reactivity and Strategic Use in Synthesis

The true value of this scaffold lies in its predictable and versatile reactivity. The bromine substituent is the primary handle for building molecular complexity.



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Caption: Workflow for a Suzuki cross-coupling reaction.

- Cross-Coupling Reactions: The C-Br bond is readily activated by palladium catalysts, making it an ideal substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[\[4\]](#)[\[5\]](#)
- Nitrile Group Transformations: The cyano group (-C≡N) is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing multiple pathways for further derivatization.

## Field-Proven Applications

The structural motifs present in bromo-fluoro-methylbenzonitriles make them valuable intermediates in several high-value applications:

- Medicinal Chemistry: These compounds are frequently used as intermediates in the development of pharmaceuticals, particularly for creating enzyme inhibitors and receptor modulators. The fluorine atom can enhance metabolic stability and binding affinity, while the overall scaffold provides a rigid core for orienting other functional groups.[\[5\]](#)
- Materials Science: The unique electronic properties conferred by the halogen and nitrile groups make this molecule a useful monomer for the synthesis of specialized polymers with tailored electronic and optical characteristics.
- Dye Synthesis: Substituted benzonitriles serve as precursors in the synthesis of phthalocyanine dyes, which have applications in photodynamic cancer therapy and photo-redox reactions.[\[3\]](#)[\[6\]](#)

## PART 3: Safety, Handling, and Hazard Management

Scientific integrity demands a rigorous approach to safety. Bromo-fluoro-methylbenzonitriles are classified as hazardous, and strict adherence to safety protocols is mandatory.

### GHS Hazard Classification

This class of compounds is associated with multiple hazards.

Hazard Statement	Code	Classification	Source(s)
Harmful if swallowed	H302	Acute Toxicity, Oral (Category 4)	<a href="#">[1]</a>
Harmful in contact with skin	H312	Acute Toxicity, Dermal (Category 4)	<a href="#">[1]</a>
Harmful if inhaled	H332	Acute Toxicity, Inhalation (Category 4)	<a href="#">[1]</a>
Causes skin irritation	H315	Skin Irritation (Category 2)	<a href="#">[1]</a>
Causes serious eye irritation	H319	Eye Irritation (Category 2A)	<a href="#">[1]</a>
May cause respiratory irritation	H335	Specific Target Organ Toxicity — Single Exposure (Category 3)	<a href="#">[1]</a> <a href="#">[7]</a>

## Protocol for Safe Handling and Storage

A self-validating safety system ensures that risks are mitigated at every step.

- Engineering Controls: All handling of solid or liquid forms must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or dust. [\[7\]](#)[\[8\]](#) An emergency eye wash station and safety shower must be readily accessible.[\[7\]](#)
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear impervious nitrile gloves.
  - Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[\[7\]](#)
  - Skin and Body Protection: A laboratory coat is required. For larger quantities, consider additional protective clothing.[\[7\]](#)

- Handling Procedures: Avoid contact with skin and eyes.[\[7\]](#) Do not breathe dust or vapors.[\[7\]](#) After handling, wash hands and face thoroughly.
- Storage: Store in a tightly closed container in a dry, well-ventilated, and cool (2-8°C) place. The container should be an amber bottle to protect the compound from light. Store away from strong oxidizing agents, acids, and bases.[\[7\]](#)
- First Aid Measures:
  - Skin Contact: Immediately wash the affected area thoroughly with soap and water.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical evaluation.
  - Ingestion/Inhalation: Move the person to fresh air. If the person feels unwell, call a poison control center or doctor.

## Conclusion

**2-Bromo-4-fluoro-6-methylbenzonitrile** and its isomers represent a class of high-value chemical intermediates. Their precisely defined molecular weight of 214.03 g/mol and versatile structure provide a reliable foundation for complex synthetic endeavors. The strategic placement of bromo, fluoro, and methyl groups offers a powerful toolkit for chemists in drug discovery and materials science, enabling the construction of novel molecules with tailored properties. By understanding the interplay of its structure, reactivity, and associated hazards, researchers can confidently and safely leverage this potent building block to drive scientific innovation.

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